PNU 142633

Descripción general

Descripción

PNU-142633 es un candidato a fármaco experimental investigado principalmente para el tratamiento de la migraña. Funciona como un antagonista selectivo de alta afinidad del receptor de 5-hidroxitriptamina 1D. Este compuesto ha mostrado promesa debido a su mayor afinidad por el receptor de 5-hidroxitriptamina 1D en comparación con el receptor de 5-hidroxitriptamina 1B, que es un objetivo común para los fármacos típicos contra la migraña como los triptanes .

Métodos De Preparación

La síntesis de PNU-142633 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. La ruta sintética típicamente incluye los siguientes pasos:

Formación del anillo Isochroman: La síntesis comienza con la formación de la estructura del anillo isocromano.

Introducción de la porción Piperazina: El anillo de piperazina se introduce a través de una reacción de sustitución nucleofílica.

Carbamoylación: El paso final implica la carbamoilación del anillo de piperazina para formar el producto deseado, PNU-142633.

Las condiciones de reacción para estos pasos típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

PNU-142633 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica se pueden utilizar para introducir diferentes sustituyentes en el anillo aromático o en la porción de piperazina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Chemical Profile

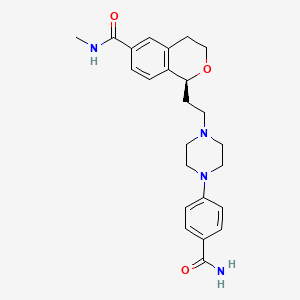

- Chemical Name : (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide

- Molecular Formula : C24H30N4O3

- Molecular Weight : 414.52 g/mol

- Purity : ≥98%

This compound exhibits a Ki value of 6 nM at the human 5-HT1D receptor, indicating a strong binding affinity, while showing negligible affinity for the 5-HT1B receptor (Ki > 18,000 nM) .

This compound has been shown to:

- Inhibit sympathetic tachycardic responses.

- Block neurogenic plasma protein extravasation in vivo.

- Reduce trigeminal ganglion-induced increases in blood flow .

Efficacy in Migraine Models

In preclinical studies, this compound demonstrated efficacy comparable to sumatriptan, a commonly used migraine medication. It was found to effectively prevent plasma protein extravasation induced by trigeminal ganglion stimulation and reduced blood flow increases in relevant brain regions .

Comparison with Other Agonists

| Agent | Ki Value (nM) | Effectiveness |

|---|---|---|

| This compound | 6 | Comparable to sumatriptan |

| Sumatriptan | ~14 | Standard migraine treatment |

| Other agonists | Varied | Less selective or effective |

This compound’s selective action on the 5-HT1D receptor suggests that it may offer benefits over traditional triptans by potentially reducing side effects associated with non-selective agonists .

Phase II Trials

A notable Phase II trial investigated the safety and efficacy of this compound in patients experiencing acute migraine attacks. The study involved a randomized, double-blind, placebo-controlled design with participants receiving a single oral dose of either this compound or placebo. Results indicated no statistically significant differences in headache relief between the two groups at various time points post-administration .

Adverse Events Reported :

- Chest pain (2 patients)

- QTc prolongation (3 patients)

These findings suggest that while this compound may have therapeutic potential, further research is necessary to establish its clinical utility and safety profile .

Summary of Findings from Clinical Studies

| Study Type | Findings |

|---|---|

| Phase II Trial | No significant headache relief vs placebo |

| Adverse Events | Chest pain, QTc prolongation |

| Preclinical Efficacy | Comparable efficacy to sumatriptan |

Mecanismo De Acción

PNU-142633 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de 5-hidroxitriptamina 1D. Este receptor está involucrado en la regulación de la liberación de neurotransmisores y el tono vascular. Al bloquear el receptor de 5-hidroxitriptamina 1D, PNU-142633 inhibe la liberación de neurotransmisores que contribuyen al dolor de la migraña y reduce la dilatación de los vasos sanguíneos en el cerebro, lo que es un factor clave en la patofisiología de la migraña .

Comparación Con Compuestos Similares

PNU-142633 es único en su alta selectividad por el receptor de 5-hidroxitriptamina 1D en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

Sumatriptán: Un medicamento común para la migraña que se dirige a los receptores de 5-hidroxitriptamina 1B y 5-hidroxitriptamina 1D.

Zolmitriptán: Otro medicamento para la migraña con un mecanismo de acción similar al sumatriptán.

Rizatriptán: Un agonista selectivo del receptor de 5-hidroxitriptamina utilizado para el tratamiento agudo de la migraña.

En comparación con estos compuestos, PNU-142633 tiene una mayor afinidad por el receptor de 5-hidroxitriptamina 1D, lo que puede resultar en menos efectos secundarios relacionados con el receptor de 5-hidroxitriptamina 1B .

Actividad Biológica

PNU 142633 is a highly selective and potent agonist of the 5-HT1D receptor, which plays a significant role in various physiological processes, including modulation of vascular tone and neurotransmitter release. This article reviews the biological activity of this compound through detailed research findings, case studies, and data tables.

- Chemical Name : (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide

- Molecular Formula : C24H30N4O3

- Purity : ≥98%

This compound selectively activates the 5-HT1D receptor with a high affinity (K_i value of 6 nM) while showing significantly lower affinity for the 5-HT1B receptor (>18000 nM) . This selectivity is crucial for its therapeutic applications, particularly in treating migraines and cardiovascular conditions.

Anti-Migraine Activity

This compound has been shown to exert anti-migraine effects by inhibiting neurogenic plasma protein extravasation and sympathetically-induced tachycardia in animal models. In preclinical studies, it demonstrated efficacy in reducing migraine-like symptoms without significantly altering vascular resistance in cerebral arteries, unlike other triptans such as sumatriptan .

Cardiovascular Effects

Research indicates that this compound does not increase vascular resistance in carotid or coronary arteries, suggesting a unique profile among 5-HT agonists. This characteristic may reduce the risk of vasoconstriction-related side effects commonly associated with other migraine treatments .

Study on Capsaicin-Induced Responses

A study investigated the effects of various agonists, including this compound, on capsaicin-induced responses in canine models. The results indicated that this compound effectively inhibited carotid vasodilator responses to capsaicin, suggesting its potential utility in managing pain associated with migraines .

Pharmacological Profile Comparison

The following table summarizes the pharmacological profiles of different 5-HT agonists:

| Compound | 5-HT1B Affinity (nM) | 5-HT1D Affinity (nM) |

|---|---|---|

| Sumatriptan | 7.8 | 8.5 |

| Donitriptan | 9.4 | 9.3 |

| PNU-142633 | 4.8 | 8.3 |

| PNU-109291 | 5.23 | 9.04 |

| SB224289 | 8.0 | 6.2 |

| BRL15572 | 6.1 | 7.9 |

This table illustrates that this compound has a superior affinity for the 5-HT1B receptor compared to other compounds, which may contribute to its efficacy .

Propiedades

IUPAC Name |

(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTVCCRNJOGKGA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431734 | |

| Record name | PNU-142633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187665-65-2 | |

| Record name | (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187665-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PNU-142633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNU-142633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-142633 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54P1BQ73L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.